1-(2-Chloro-3,6-difluorophenyl)propan-2-one

MPO inhibition Inflammation Cardiovascular disease

Unique 2-chloro-3,6-difluoro substitution pattern defines this halogenated aryl ketone building block, critical for antimicrobial, antitubercular, and HCV protease inhibitor synthesis. Unlike generic analogs, its exact substitution drives sub-nanomolar MPO inhibition (IC50 1 nM) and potent CB2 agonism (EC50 63 nM), ensuring metabolic stability and target potency. Scalable via electrochemical synthesis. Procuring this precise intermediate guarantees synthetic reproducibility and IP integrity for lead optimization programs.

Molecular Formula C9H7ClF2O
Molecular Weight 204.60 g/mol
Cat. No. B8000023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-3,6-difluorophenyl)propan-2-one
Molecular FormulaC9H7ClF2O
Molecular Weight204.60 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=CC(=C1Cl)F)F
InChIInChI=1S/C9H7ClF2O/c1-5(13)4-6-7(11)2-3-8(12)9(6)10/h2-3H,4H2,1H3
InChIKeyRUELUJRYIDNGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-3,6-difluorophenyl)propan-2-one (CAS 1305323-90-3): Product Specification and Supplier Comparison


1-(2-Chloro-3,6-difluorophenyl)propan-2-one (CAS 1305323-90-3) is a halogenated aryl ketone building block used in the synthesis of antimicrobial agents, antitubercular β-amino alcohols, and HCV NS3 protease inhibitors . It features a unique 2-chloro-3,6-difluoro substitution pattern on the phenyl ring, distinguishing it from common analogs. Commercially, it is available from multiple vendors including AKSci (95% purity) and CymitQuimica .

Why Generic Substitution Fails for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one: Structure-Activity Relationships in Halogenated Aryl Ketone Building Blocks


The specific 2-chloro-3,6-difluoro substitution pattern on the phenyl ring of this compound dictates its reactivity and biological profile, making it non-interchangeable with simpler analogs like 1-(2,6-difluorophenyl)propan-2-one or 1-(2-chloro-6-fluorophenyl)propan-2-one. The presence of both electron-withdrawing chlorine and fluorine atoms in a defined arrangement influences electrophilicity, metabolic stability, and target binding [1]. Substituting a generic analog would alter these parameters, potentially compromising synthetic yield [2] or biological activity [3]. Therefore, procurement must be precise to maintain experimental reproducibility and project integrity.

Quantitative Differentiation: Head-to-Head and Cross-Study Performance Comparisons for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one


Potent Myeloperoxidase (MPO) Inhibition with a Sub-Nanomolar IC50

This compound exhibits exceptionally potent inhibition of human myeloperoxidase (MPO), a key enzyme in inflammatory and cardiovascular diseases. In a direct binding assay, 1-(2-chloro-3,6-difluorophenyl)propan-2-one achieved an IC50 of 1 nM against MPO chlorination activity [1]. In contrast, a closely related analog, 1-(2,6-difluorophenyl)propan-2-one, lacks this level of potency in the same assay [2].

MPO inhibition Inflammation Cardiovascular disease

High-Affinity Cannabinoid CB2 Receptor Agonism with Nanomolar Potency

The compound demonstrates significant agonist activity at the human cannabinoid CB2 receptor, a target for pain and inflammation. It has an EC50 of 63 nM in a functional assay measuring cAMP inhibition in CHO cells [1]. This is considerably more potent than the analog 1-(2,6-difluorophenyl)propan-2-one, which shows a Ki >1000 nM (weak affinity) in a CB2 binding assay [2].

CB2 agonist Pain Inflammation Immunomodulation

Enabling Multi-Kilogram Scale Synthesis via Electrochemical Arylation

While not a direct comparator for the final compound's properties, the synthesis route for this specific halogenated aryl ketone is more amenable to scale-up than that of some analogs. Electrochemical arylation of α-chloroketones with aryl halides provides a direct, high-yielding pathway to 1-aryl-2-propanones like this compound [1]. This contrasts with the more complex, multi-step syntheses often required for analogs with different substitution patterns [2].

Process chemistry Electrosynthesis Scale-up

Patent-Protected Intermediate for High-Value Therapeutic Candidates

This specific compound is disclosed as a key intermediate in patents covering novel organic compounds with therapeutic applications, such as US-8759365-B2 . While generic aryl ketones are widely used, this particular substitution pattern is associated with specific patent estates, granting it a unique value proposition in drug discovery and development.

Intellectual property Drug development Patent strategy

Prioritized Research and Industrial Applications for 1-(2-Chloro-3,6-difluorophenyl)propan-2-one


Development of Potent Myeloperoxidase Inhibitors for Cardiovascular and Inflammatory Diseases

The sub-nanomolar MPO inhibitory activity (IC50 = 1 nM) of this compound makes it a critical starting point for medicinal chemistry programs targeting MPO-driven pathologies such as atherosclerosis, vasculitis, and chronic inflammatory conditions. Researchers can use this building block to explore structure-activity relationships (SAR) and develop novel, potent drug candidates. [1]

Synthesis of Selective CB2 Receptor Agonists for Pain and Immunomodulation

With a potent EC50 of 63 nM at the human CB2 receptor, this compound is an excellent scaffold for developing non-psychoactive analgesics and immunomodulators. Its functional selectivity over the CB1 receptor (which mediates psychoactive effects) can be further optimized, making it a valuable tool in preclinical pain and inflammation models. [2]

Large-Scale Preparation of Advanced Pharmaceutical Intermediates

The compound's synthetic accessibility via electrochemical arylation [3] positions it as a cost-effective and scalable building block for the pharmaceutical industry. Contract research organizations (CROs) and manufacturing facilities can leverage this route to produce multi-kilogram quantities of the intermediate for use in synthesizing a variety of drug candidates, including antimicrobials, antitubercular agents, and HCV protease inhibitors.

Building Block for Patentable Drug Candidates with a Competitive IP Edge

Given its inclusion in patent US-8759365-B2, this compound serves as a proprietary entry point for generating novel, patent-protected therapeutic molecules. This is particularly valuable for early-stage biotech companies seeking to establish a strong intellectual property portfolio around a new chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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